6-Chloro-3-iodoquinoline

Catalog No.
S12934313
CAS No.
M.F
C9H5ClIN
M. Wt
289.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-iodoquinoline

Product Name

6-Chloro-3-iodoquinoline

IUPAC Name

6-chloro-3-iodoquinoline

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

InChI

InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H

InChI Key

FYIACJAJSAVPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)I

6-Chloro-3-iodoquinoline is a halogenated quinoline derivative characterized by the presence of chlorine and iodine substituents at the 6 and 3 positions, respectively. Its molecular formula is C9H6ClIC_9H_6ClI with a molecular weight of approximately 255.06 g/mol. This compound is notable for its unique structure, which can influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles, leading to the formation of various substituted quinolines. For instance, nucleophilic substitution reactions can utilize reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Coupling Reactions: This compound can engage in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitated by palladium catalysts, allowing for the construction of biaryl compounds.
  • Oxidation and Reduction Reactions: It can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, leading to different quinoline derivatives.

These reactions are crucial for generating diverse chemical entities that may have therapeutic potential.

The biological activity of 6-Chloro-3-iodoquinoline is linked to its ability to interact with various biological targets. Compounds in this class have been investigated for their potential as:

  • Antimicrobial Agents: They may exhibit activity against bacteria and fungi.
  • Anticancer Drugs: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: The compound can act on specific enzymes, modulating biological pathways.

The presence of halogen atoms enhances binding affinity and selectivity towards biological targets, which is essential for developing new therapeutic agents.

The synthesis of 6-Chloro-3-iodoquinoline typically involves multi-step processes starting from simpler quinoline precursors. Common synthetic routes include:

  • Halogenation: Utilizing halogenating agents such as iodine monochloride or N-bromosuccinimide to introduce chlorine and iodine into the quinoline ring.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts for coupling reactions that incorporate aryl groups or other substituents into the quinoline structure.
  • Cyclization Processes: These may involve nucleophilic displacement reactions leading to the formation of the quinoline framework.

Industrial processes often utilize continuous flow reactors to enhance yield and purity while maintaining consistency in product quality.

6-Chloro-3-iodoquinoline has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting diseases such as malaria and cancer.
  • Material Science: The compound is used in creating organic materials with specific electronic and optical properties, which can be beneficial in developing sensors or photovoltaic devices.
  • Research Tool: It is employed in biological studies to investigate interactions with enzymes and receptors.

Studies on 6-Chloro-3-iodoquinoline's interactions with biological targets have revealed its potential mechanisms of action. The compound's halogenation pattern influences its binding characteristics, enhancing its effectiveness against specific enzymes or receptors involved in disease pathways. Research continues to explore these interactions to optimize its therapeutic applications.

Similar Compounds

Several compounds are structurally similar to 6-Chloro-3-iodoquinoline, each exhibiting unique properties:

Compound NameStructural Features
4-Chloro-3-iodoquinolineContains chlorine at position 4
8-Bromo-4-chloroquinolineFeatures bromine at position 8
3-IodoquinolineLacks chlorine but retains iodine
4-Bromo-3-chloroquinolineContains bromine instead of iodine

These compounds differ primarily in their halogen substituents' positions and types, which significantly influence their chemical reactivity and biological activities. The unique combination of chlorine and iodine in 6-Chloro-3-iodoquinoline may lead to distinct interactions with biological targets compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

288.91552 g/mol

Monoisotopic Mass

288.91552 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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